molecular formula C21H22N4O3 B2663423 (E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285571-66-5

(E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2663423
CAS RN: 1285571-66-5
M. Wt: 378.432
InChI Key: YQRBDZAIVYHUSB-LPYMAVHISA-N
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Description

(E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Docking Studies

The compound has been synthesized and characterized through various spectroscopic methods, and its structure was confirmed via single-crystal X-ray diffraction. Molecular docking studies have suggested that derivatives of this compound could serve as potential anti-diabetic agents. This highlights its relevance in designing new therapeutic molecules with specific biological activities (Karrouchi et al., 2021).

Corrosion Inhibition

Research into carbohydrazide-pyrazole compounds, including derivatives similar to the specified compound, has shown remarkable efficiency in corrosion protection. These studies demonstrate their potential as inhibitors in protecting metals against corrosion in acidic environments, offering insights into their industrial applications for material preservation (Paul, Yadav, & Obot, 2020).

Anticancer Activity

Compounds related to (E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide have been evaluated for their cytotoxic activity against various cancer cell lines. Their synthesis and structural elucidation point toward promising anticancer properties, with some showing significant activity against specific cancer cells, thereby contributing to cancer research and potential treatments (Hassan, Hafez, & Osman, 2014).

Antitumor Potential

New derivatives have been developed and assessed for their tumor cell-growth inhibition capabilities. The research underscores the antitumor activity of these compounds, suggesting their utility in the development of new antitumor agents (Farghaly, 2010).

Drug Efficacy and Validation

Studies involving novel pyrazoles, including those related to the specified compound, have been conducted to assess their biological properties. These investigations include antioxidant, anti-breast cancer, and anti-inflammatory activities, supported by molecular docking to understand their interaction with biological targets. This research provides a foundation for future drug development and validation processes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14(2)28-18-10-6-16(7-11-18)19-12-20(24-23-19)21(26)25-22-13-15-4-8-17(27-3)9-5-15/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRBDZAIVYHUSB-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

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